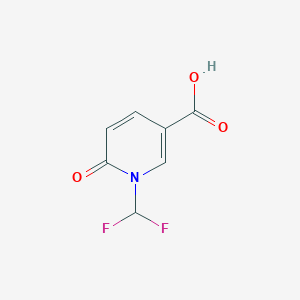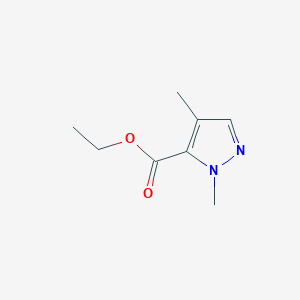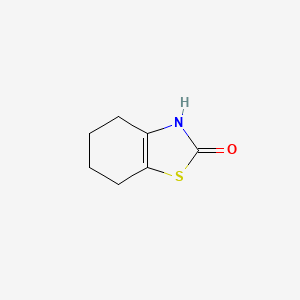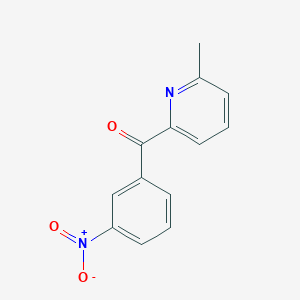
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
概要
説明
The molecule “1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid” is a pyridine derivative with a carboxylic acid and a difluoromethyl group. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of a difluoromethyl group can significantly alter the properties of the molecule, potentially enhancing its biological activity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The difluoromethyl group could potentially undergo various reactions, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation .科学的研究の応用
Antibacterial Properties
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid and its derivatives have been studied for their antibacterial properties. Specifically, arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share a similar structure, have demonstrated significant antibacterial activity. The presence of a fluorine atom and substituted amino groups in these compounds contribute to their effectiveness. For instance, one particular derivative, 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, has shown excellent in vitro potency and in vivo efficacy as an antibacterial agent (Chu et al., 1986).
Hydrogen Bonding Studies
Studies involving derivatives of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid have contributed to understanding hydrogen bonding in certain chemical structures. For example, research on 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids revealed insights into hydrogen bonding between side-chain carboxylic acid proton and the 4-oxo group of the heterocycle. Such insights are valuable for the development of new chemical compounds with specific bonding characteristics (Dobbin et al., 1993).
Heterogeneous Catalysis
Recent studies have explored the use of coordination polymers derived from 1,6-dihydropyridine-3-carboxylic acid derivatives as heterogeneous catalysts. These polymers have been employed in environmentally friendly tandem reactions, demonstrating significant catalytic activity under solvent-free conditions. This research opens up new possibilities for the use of these compounds in green chemistry applications (Paul et al., 2021).
Lactonization Studies
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid derivatives have also been studied for their behavior in lactonization reactions. These studies contribute to the understanding of how different substituents influence the reaction pathways and the formation of specific lactone structures. This research is crucial for the development of new synthetic methods in organic chemistry (Rudler et al., 2008).
将来の方向性
特性
IUPAC Name |
1-(difluoromethyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)10-3-4(6(12)13)1-2-5(10)11/h1-3,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMITOFROYTOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)












